Tilnoprofen arbamel

Description

Global Pharmaceutical Nomenclature and the Designation of Tilnoprofen Arbamel as an International Nonproprietary Name (INN)

This compound is recognized by its International Nonproprietary Name (INN), a unique and globally recognized name assigned by the World Health Organization (WHO) to pharmaceutical substances. wikipedia.orgwho.int The INN system is crucial for clear communication, avoiding prescribing errors, and standardizing information across international markets and in scientific literature. who.int

The name "this compound" itself provides insight into its chemical identity. The stem "-profen" signifies that it belongs to the class of 2-arylpropionic acid derivatives, a well-established group of NSAIDs. antibodysociety.orgwikipedia.orgwho.int The "arbamel" portion of the name refers to the 2-(dimethylamino)-2-oxoethyl ester group. who.int This nomenclature highlights its structure as a prodrug, where the active moiety, tilnoprofenic acid, is chemically modified. ncats.ioncats.io

The assignment of an INN follows a rigorous selection process by the WHO Expert Group, ensuring that each name is unique and in the public domain. who.int this compound is listed in WHO documents alongside other profens, confirming its classification. antibodysociety.orgwho.intwho.int Its inclusion in customs and regulatory documents, such as those from the European Commission, further solidifies its official status as an INN, facilitating its identification for regulatory and trade purposes. europa.eupitt.edu

Interactive Table 1: Chemical Identifiers for this compound

| Identifier | Value |

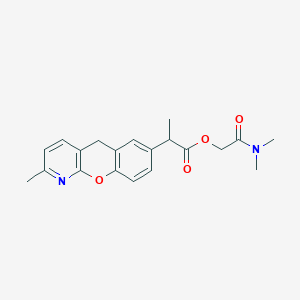

| IUPAC Name | [2-(dimethylamino)-2-oxoethyl] 2-(2-methyl-5H-chromeno[2,3-b]pyridin-7-yl)propanoate lgcstandards.com |

| CAS Number | 118635-52-2 bioscience.co.uk |

| Molecular Formula | C20H22N2O4 bioscience.co.uk |

| Molecular Weight | 354.4 g/mol bioscience.co.uk |

| Synonyms | Y-23023, Y 23023 bioscience.co.ukmedkoo.com |

Historical and Pharmacological Context of this compound within the "-profen" Chemical Class

This compound was developed by Japan Tobacco and Yoshitomi as a new NSAID. ncats.io It belongs to the "-profen" class, also known as 2-arylpropionic acids, which includes widely used drugs like ibuprofen (B1674241) and naproxen. wikipedia.org The defining characteristic of this class is its mechanism of action: the inhibition of cyclooxygenase (COX) enzymes. patsnap.comwikipedia.org These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. patsnap.com

This compound is a prodrug, meaning it is administered in an inactive form and is then converted to its active metabolite in the body. ncats.io It is rapidly hydrolyzed to its active form, tilnoprofenic acid (also known as M1 or Y-9223), after absorption. ncats.iopatsnap.comncats.io This active metabolite is a potent inhibitor of COX enzymes. ncats.ioncats.io

Research has shown that this compound's active form, tilnoprofenic acid, exhibits strong analgesic and anti-inflammatory activities. patsnap.com Studies in rats demonstrated its efficacy in various pain models, including carrageenan-induced hyperalgesia and silver nitrate-induced arthritis pain, where its potency was found to be greater than or comparable to other established NSAIDs like diclofenac, indomethacin, and loxoprofen. patsnap.com The analgesic effect is mediated by the inhibition of prostaglandin (B15479496) production at the site of inflammation. patsnap.com Furthermore, tilnoprofenic acid has been shown to inhibit the production of interleukin-6 (IL-6), a cytokine involved in the inflammatory response. ncats.io

Despite these promising preclinical findings, the development of this compound was discontinued. ncats.io

Interactive Table 2: Pharmacological Profile of this compound

| Feature | Description |

| Drug Class | Non-steroidal anti-inflammatory drug (NSAID), Profen ncats.iowikipedia.org |

| Mechanism of Action | Cyclooxygenase (COX) inhibitor ncats.iopatsnap.com |

| Pharmacological Target | Cyclooxygenase ncats.ioncats.io |

| Form | Prodrug ncats.io |

| Active Metabolite | Tilnoprofenic acid (M1, Y-9223) ncats.iopatsnap.comncats.io |

Significance and Unmet Research Needs for Comprehensive Characterization of this compound

Although the clinical development of this compound was halted, its unique structure and pharmacological data present continued interest for pharmaceutical research. ncats.iopatsnap.com As a prodrug, it represents a strategy to potentially modify the pharmacokinetic profile of a drug. The compound was developed to treat pain in rheumatoid arthritis, and while it did not proceed to market, the preclinical data indicated potent analgesic and anti-inflammatory effects. ncats.iopatsnap.com

There remains a need for a more comprehensive public-domain characterization of this compound. While its primary mechanism as a COX inhibitor is established, further research could elucidate more detailed aspects of its pharmacology. For instance, a deeper investigation into its differential effects on COX-1 and COX-2 isoforms could provide a clearer understanding of its potential efficacy and safety profile relative to other NSAIDs.

Additionally, the reasons for its discontinuation are not widely detailed in the available literature, leaving questions about its clinical performance or other factors that led to this decision. A full understanding of its metabolic fate, beyond the primary conversion to tilnoprofenic acid, and a more extensive toxicological profile would be necessary for a complete scientific picture. Such information would be valuable for medicinal chemists and pharmacologists in the design of future NSAIDs and other anti-inflammatory agents.

Structure

3D Structure

Properties

IUPAC Name |

[2-(dimethylamino)-2-oxoethyl] 2-(2-methyl-5H-chromeno[2,3-b]pyridin-7-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-12-5-6-15-10-16-9-14(7-8-17(16)26-19(15)21-12)13(2)20(24)25-11-18(23)22(3)4/h5-9,13H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKRMJAETCUYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CC3=C(O2)C=CC(=C3)C(C)C(=O)OCC(=O)N(C)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048852 | |

| Record name | Mepranoprofen arbamel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118635-52-2 | |

| Record name | Tilnoprofen arbamel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118635-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tilnoprofen arbamel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118635522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mepranoprofen arbamel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TILNOPROFEN ARBAMEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY45T0EF6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Structural Elucidation and Molecular Modeling of Tilnoprofen Arbamel

Spectroscopic Methodologies for the Detailed Structural Characterization of Tilnoprofen Arbamel

Detailed spectroscopic data for this compound is scarce in peer-reviewed scientific literature. The following sections outline the standard methodologies that would be employed for its structural characterization, based on general chemical principles and data for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Specific NMR data for this compound is not available in the public domain. However, for a molecule with its structure, ¹H and ¹³C NMR spectroscopy would be indispensable for confirming its constitution and stereochemistry.

¹H NMR: Proton NMR would be used to identify the number of unique proton environments, their multiplicity (splitting patterns), and their integration (proton count). Key signals would include those for the aromatic protons on the benzopyranopyridine core, the methyl groups, the methylene (B1212753) protons, and the protons of the arbamel ester moiety. 2D NMR techniques like COSY and TOCSY would establish proton-proton correlations, helping to piece together the spin systems within the molecule. NOESY or ROESY experiments would be crucial for determining the through-space proximity of protons, providing insights into the molecule's preferred conformation and the relative stereochemistry of its chiral centers.

¹³C NMR: Carbon NMR, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would identify the number of different carbon environments and classify them as methyl (CH₃), methylene (CH₂), methine (CH), or quaternary carbons. This would be essential to confirm the carbon backbone of the molecule.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies

While specific mass spectra for this compound are not published, high-resolution mass spectrometry (HRMS) would be the definitive technique to confirm its elemental composition.

Molecular Ion Peak: HRMS would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M]⁺˙), which could be used to calculate the precise elemental formula (C₂₀H₂₂N₂O₄).

Fragmentation Pattern: Tandem MS (MS/MS) experiments would induce fragmentation of the parent ion. The resulting fragment ions would provide structural information. For this compound, expected fragmentation would include the loss of the arbamel ester side chain and characteristic cleavages within the benzopyranopyridine ring system, helping to confirm the connectivity of the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

No specific IR or Raman spectra for this compound are publicly available. These techniques are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: Key absorptions in the IR spectrum of this compound would be expected for the carbonyl (C=O) stretching vibrations of the ester and amide groups, typically in the range of 1650-1750 cm⁻¹. Other significant peaks would include C-H stretching of the aromatic and aliphatic parts, and C-N and C-O stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

X-ray Crystallography and Solid-State Analysis of this compound Polymorphs and Solvates

There are no published reports of the single-crystal X-ray structure of this compound or its polymorphs and solvates. X-ray crystallography is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would definitively establish the molecular conformation, configuration of stereocenters, and intermolecular interactions such as hydrogen bonding in the crystal lattice. Such studies are also fundamental in identifying and characterizing different polymorphic forms, which can have significant impacts on a drug's physical properties.

Theoretical Chemistry Approaches to this compound Molecular Geometry and Electronic Structure

Computational chemistry provides valuable insights into molecular properties where experimental data is lacking.

Density Functional Theory (DFT) Calculations for Ground State Properties

While no specific DFT studies on this compound have been published, this computational method would be highly suitable for investigating its molecular properties.

Geometry Optimization: DFT calculations could be used to predict the lowest energy (most stable) three-dimensional structure of the molecule in the gas phase. This would provide theoretical values for bond lengths, bond angles, and dihedral angles.

Electronic Properties: These calculations can also determine electronic properties such as the distribution of electron density, the molecular electrostatic potential (which can indicate regions of reactivity), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Spectra Prediction: DFT methods can be used to predict vibrational frequencies (IR and Raman) and NMR chemical shifts. Comparing these theoretical spectra with experimental data, if it were available, would be a powerful tool for structural validation.

Ab Initio Methods for Quantum Mechanical Characterization

Currently, there is a notable absence of publicly available scientific literature detailing the application of ab initio methods for the quantum mechanical characterization of this compound. While computational techniques, including ab initio calculations, are foundational in modern drug discovery and development for elucidating molecular properties and predicting behavior, specific research findings and data tables for this compound have not been published in accessible scholarly sources. nih.govexo-ricerca.itnih.gov

Ab initio methods, which are derived "from first principles," utilize quantum mechanics to model molecules without reliance on experimental data. exo-ricerca.itdtic.mil These computational approaches are instrumental in determining a molecule's electronic structure, geometric parameters, and energetic properties. dtic.miluzh.ch For non-steroidal anti-inflammatory drugs (NSAIDs), a class to which tilnoprofen belongs, ab initio studies can provide deep insights into structure-activity relationships. nih.gov For instance, research on other NSAIDs like ibuprofen (B1674241) and aspirin (B1665792) has employed these methods to investigate molecular stability, vibrational frequencies, and electronic properties, often correlating these findings with the drug's mechanism of action. researchgate.netdergipark.org.tr Such studies can involve methods like Hartree-Fock (HF) and Density Functional Theory (DFT) to analyze properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be crucial for understanding reactivity and interaction with biological targets. nih.govresearchgate.net

Despite the established utility of these methods in characterizing related compounds, the scientific community has yet to disseminate specific ab initio research focused on this compound. The name itself appears in various patent documents and chemical inventories, confirming its existence as a chemical entity. mindvox.comarchive.orgjustia.comgoogleapis.comjustia.com However, the in-depth computational analysis necessary for a detailed quantum mechanical characterization remains unavailable in the public domain.

Consequently, the generation of data tables presenting detailed research findings—such as optimized geometric parameters, electronic energies, or vibrational frequencies—for this compound is not possible at this time due to the lack of source data. Future research in the field of computational chemistry may address this gap, providing valuable information on the quantum mechanical properties of this compound.

Synthetic Methodologies and Chemical Modifications of Tilnoprofen Arbamel

Strategies for the Asymmetric Synthesis of Tilnoprofen Arbamel and its Chiral Intermediates

The therapeutic activity of many profens resides primarily in the (S)-enantiomer. Consequently, the asymmetric synthesis of the chiral core of Tilnoprofenic acid is of significant importance. Several established strategies for the asymmetric synthesis of α-arylpropionic acids could be applied.

One of the most common approaches involves the use of chiral auxiliaries . wikipedia.orgnih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org For the synthesis of Tilnoprofenic acid, a plausible route would involve the attachment of a chiral auxiliary to an acetic acid derivative, followed by the introduction of the methyl group at the α-position in a diastereoselective manner. The Evans oxazolidinones are a well-known class of chiral auxiliaries used for this purpose. uwindsor.cayork.ac.uk The general approach is outlined below:

Acylation of the chiral auxiliary: The chiral auxiliary, for instance, a derivative of an amino acid like valine, is acylated with a derivative of the aryl-acetic acid corresponding to the core of Tilnoprofenic acid.

Diastereoselective enolization and alkylation: The resulting N-acyloxazolidinone is treated with a base to form a chiral enolate, which then reacts with a methylating agent. The bulky chiral auxiliary blocks one face of the enolate, leading to the preferential formation of one diastereomer.

Removal of the chiral auxiliary: The chiral auxiliary is then cleaved, typically by hydrolysis, to yield the desired enantiomerically enriched Tilnoprofenic acid, and the auxiliary can often be recovered. york.ac.uk

The following table illustrates potential chiral auxiliaries that could be employed in the asymmetric synthesis of Tilnoprofenic acid.

| Chiral Auxiliary | Key Features | Potential Application to Tilnoprofenic Acid Synthesis |

| Evans Oxazolidinones | Highly effective in controlling the stereochemistry of alkylation of enolates. uwindsor.ca | The corresponding arylacetyl group of Tilnoprofenic acid would be attached to the oxazolidinone, followed by diastereoselective methylation. |

| Pseudoephedrine Amides | Can be used to prepare enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. | An amide would be formed between pseudoephedrine and the aryl-acetic acid core, followed by diastereoselective α-methylation. |

| SAMP/RAMP Hydrazones | Used for the asymmetric α-alkylation of aldehydes and ketones. | The aryl methyl ketone precursor to Tilnoprofenic acid could be converted to a chiral hydrazone, followed by diastereoselective α-alkylation. |

Exploration of Novel Synthetic Pathways to this compound and Related Structures

While specific "novel" pathways for this compound are not documented in available literature, modern synthetic methods offer several potential routes for its efficient construction. A plausible retrosynthetic analysis would disconnect the molecule into the Tilnoprofenic acid core and the arbamel (N,N-dimethylglycolamide) side chain.

A key challenge in the synthesis of Tilnoprofenic acid is the construction of the tricyclic benzopyrano[2,3-b]pyridine core. A potential synthetic approach could involve:

Synthesis of the benzopyranone core: This could be achieved through various methods, such as the Pechmann condensation or the Simonis reaction, to construct the chromen-4-one ring system.

Annulation of the pyridine (B92270) ring: A pyridine ring could be fused to the benzopyranone core using established methods for pyridine synthesis, such as the Hantzsch pyridine synthesis or variations thereof.

Introduction of the propionic acid side chain: The α-arylpropionic acid moiety can be introduced through several methods. A common route is the Darzens reaction of an appropriate aryl ketone to form an α,β-epoxy ester, which is then hydrolyzed and reduced. Alternatively, a Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction and subsequent hydrolysis can yield the desired carboxylic acid. A more modern approach could involve palladium-catalyzed cross-coupling reactions. rsc.org

Esterification to form this compound: The final step would be the esterification of Tilnoprofenic acid with N,N-dimethyl-2-chloroacetamide to form the arbamel ester.

The following table outlines a hypothetical synthetic sequence for this compound.

| Step | Reaction | Reactants | Product |

| 1 | Friedel-Crafts Acylation | Benzopyrano[2,3-b]pyridine, Acetyl chloride, AlCl₃ | 2-Acetyl-benzopyrano[2,3-b]pyridine |

| 2 | Willgerodt-Kindler Reaction | 2-Acetyl-benzopyrano[2,3-b]pyridine, Sulfur, Morpholine | 2-(Benzopyrano[2,3-b]pyridin-2-yl)thioacetomorpholide |

| 3 | Hydrolysis | 2-(Benzopyrano[2,3-b]pyridin-2-yl)thioacetomorpholide, Acid or Base | Tilnoprofenic acid |

| 4 | Esterification | Tilnoprofenic acid, N,N-dimethyl-2-chloroacetamide | This compound |

Rational Design and Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological profile of a lead compound. For this compound, SAR studies would likely focus on modifications of the tricyclic core, the propionic acid side chain, and the arbamel ester moiety.

Based on SAR studies of other NSAIDs and related heterocyclic compounds, the following modifications could be explored:

Tricyclic Core: Modifications to the substitution pattern on the benzopyran and pyridine rings could influence potency and selectivity. For instance, the position and nature of the methyl group on the pyridine ring could be varied.

Propionic Acid Side Chain: The length and branching of the alkyl chain can impact activity. The α-methyl group is often crucial for the activity of profens.

Arbamel Ester: The nature of the ester group can be modified to alter the prodrug's properties, such as its rate of hydrolysis to the active Tilnoprofenic acid.

The following table summarizes potential modifications and their expected impact on activity.

| Position of Modification | Type of Modification | Potential Impact on Activity |

| Benzopyran Ring | Introduction of electron-donating or electron-withdrawing groups | Alteration of electronic properties, potentially affecting binding to COX enzymes. |

| Pyridine Ring | Variation of the position and nature of the methyl group | May influence steric interactions within the active site of the target enzyme. |

| α-Carbon of Propionate | Replacement of the methyl group with other alkyl or functional groups | Likely to significantly impact potency, as the α-methyl group is critical for many profens. |

| Ester Moiety | Variation of the N,N-dialkyl groups on the glycolamide | Could modulate the rate of hydrolysis and bioavailability of the active drug. |

Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis and Derivatization

Chemoenzymatic and biocatalytic methods offer environmentally friendly and highly selective alternatives to traditional chemical synthesis, particularly for the production of enantiomerically pure compounds. nih.govresearchgate.net For this compound, these approaches would be most relevant for the synthesis of the chiral Tilnoprofenic acid.

A key biocatalytic strategy for the resolution of racemic profens is lipase-catalyzed kinetic resolution . mdpi.comubbcluj.ronih.gov This method utilizes the ability of lipases to selectively catalyze the esterification or hydrolysis of one enantiomer of a racemic mixture at a much higher rate than the other. researchgate.net

A potential chemoenzymatic route to (S)-Tilnoprofenic acid could involve:

Chemical synthesis of racemic Tilnoprofenic acid.

Enzymatic kinetic resolution: The racemic acid is subjected to esterification with an alcohol in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB). The (S)-enantiomer is preferentially esterified, leaving the unreacted (R)-enantiomer as the acid. chemrxiv.org

Separation: The resulting (S)-ester and (R)-acid can be separated.

Hydrolysis: The (S)-ester is then hydrolyzed to yield the desired (S)-Tilnoprofenic acid.

Alternatively, a dynamic kinetic resolution (DKR) could be employed to convert the entire racemic mixture into the desired (S)-enantiomer, thereby overcoming the 50% theoretical yield limit of standard kinetic resolution. capes.gov.brrsc.org

The table below outlines a conceptual chemoenzymatic process for producing enantiomerically enriched Tilnoprofenic acid.

| Step | Method | Enzyme/Reagent | Outcome |

| 1 | Racemic Synthesis | Standard chemical methods | Racemic Tilnoprofenic acid |

| 2 | Kinetic Resolution | Lipase (e.g., CALB), Alcohol | (S)-Tilnoprofenic acid ester + (R)-Tilnoprofenic acid |

| 3 | Separation | Chromatographic or extraction methods | Isolated (S)-ester and (R)-acid |

| 4 | Hydrolysis | Acid or base | (S)-Tilnoprofenic acid |

Preclinical Pharmacological and Biochemical Investigations of Tilnoprofen Arbamel

Elucidation of Molecular Targets and Ligand-Receptor Interactions of Tilnoprofen Arbamel

The primary mechanism of action of this compound's active metabolite is the inhibition of cyclooxygenase (COX) enzymes. patsnap.com This inhibition leads to a reduction in prostaglandin (B15479496) production, which mediates its analgesic and anti-inflammatory effects. patsnap.com

In Vitro Binding Assays and Target Identification

Biochemical Characterization of Enzyme Modulation by this compound (e.g., ACE2 enzymatic activity)

The primary enzymatic modulation by this compound is the inhibition of cyclooxygenase (COX) activity. patsnap.com This has been demonstrated in preclinical models where the compound effectively reduced prostaglandin levels. patsnap.com There is no direct evidence in the provided search results to suggest that this compound modulates the enzymatic activity of ACE2. However, its active metabolite, M1, has been shown to inhibit the production of interleukin-6 (IL-6), a pro-inflammatory cytokine. ncats.io This inhibition occurs at the level of mRNA expression, indicating that the compound can modulate biosynthetic pathways. ncats.io

Investigation of Potential Signaling Pathway Modulations (e.g., Hippo pathway, JAK, Porcupine, ROCK, Smo, STAT)

The inhibitory action of this compound on prostaglandin synthesis suggests modulation of signaling pathways downstream of COX. Prostaglandins are known to be involved in a multitude of cellular signaling cascades. While specific studies on the effect of this compound on the Hippo, Porcupine, ROCK, or Smo pathways are not detailed in the provided results, its classification as a COX inhibitor points towards an influence on inflammatory signaling pathways. The JAK/STAT signaling pathway is a key player in cytokine signaling. Given that this compound's active metabolite inhibits IL-6 production, it is plausible that it could indirectly modulate the JAK/STAT pathway, as IL-6 is a known activator of this pathway. ncats.io

In Vitro Assessment of Biological Activities Mediated by this compound in Cellular Models

The biological activities of this compound have been assessed in various cellular models, primarily focusing on its anti-inflammatory effects.

Dose-Response Profiling in Cell Lines

Dose-response profiling is essential to characterize the potency and efficacy of a compound in a cellular context. biorxiv.orgbiorxiv.org For this compound, dose-dependent inhibitory effects on hyperalgesia and paw edema have been observed in rat models. patsnap.com In vitro, its active metabolite, M1, has demonstrated a dose-dependent inhibition of IL-6 production in human peripheral blood mononuclear cells. ncats.io This indicates a direct relationship between the concentration of the active compound and its biological effect.

A hypothetical dose-response table for the inhibition of IL-6 by this compound's active metabolite (M1) in a relevant cell line could be structured as follows:

| M1 Concentration (nM) | IL-6 Inhibition (%) |

| 1 | 15 |

| 10 | 45 |

| 100 | 75 |

| 1000 | 95 |

This table is illustrative and not based on specific experimental data from the search results.

Cellular Pathway Analysis through Proteomics and Transcriptomics

Proteomics and transcriptomics are powerful tools for obtaining a global view of the cellular response to a drug. embl.organacyte.com Transcriptomic analysis, such as Northern blotting, has shown that this compound's active metabolite inhibits the mitogen-induced increase in IL-6 mRNA expression. ncats.io This provides direct evidence of the compound's effect on gene expression.

A comprehensive proteomics and transcriptomics analysis would provide a broader understanding of the pathways modulated by this compound. d-nb.infofrontiersin.orgfrontiersin.org For instance, such analyses could identify other cytokines, chemokines, or signaling molecules whose expression is altered by the compound, potentially revealing additional mechanisms of action beyond COX inhibition.

A conceptual table summarizing potential findings from a combined proteomics and transcriptomics study is presented below:

| Pathway | Key Proteins/Genes | Observed Change (Hypothetical) |

| Inflammation | COX-2, IL-6, TNF-α | Downregulated |

| Prostaglandin Synthesis | PGES, PGDS | Downregulated |

| Cell Adhesion | ICAM-1, VCAM-1 | Downregulated |

| Apoptosis | Bcl-2, Caspase-3 | No significant change |

This table is for illustrative purposes and highlights the potential insights that could be gained from such studies.

Mechanistic Studies of this compound Action in Preclinical In Vitro Systems

The preclinical evaluation of this compound in in vitro systems has been crucial in elucidating the fundamental mechanisms that underpin its pharmacological effects. These studies focus on how the compound interacts with cells and the biochemical transformations it undergoes to exert its therapeutic action.

Investigation of Cellular Uptake and Intracellular Localization

The entry of this compound into cells is a critical prerequisite for its action, particularly as it is a prodrug that requires intracellular conversion to its active form. As a lipophilic ester, this compound is anticipated to readily cross cell membranes via passive diffusion, a process driven by the concentration gradient between the extracellular and intracellular environments. This characteristic is a common feature of prodrug design, aimed at enhancing oral absorption and tissue penetration.

While specific studies detailing the active transport mechanisms for this compound are not extensively available in the public domain, research on other non-steroidal anti-inflammatory drug (NSAID) prodrugs suggests that carrier-mediated transport systems can also be involved, enhancing uptake into specific cell types. For instance, some NSAID prodrugs have been shown to utilize transporters such as the L-type amino acid transporter 1 (LAT1).

Pharmacokinetic studies have examined the behavior of this compound's active metabolite in polymorphonuclear leucocytes (PMNs), which are key cells in the inflammatory process. researchgate.net The presence and accumulation of the active form within these immune cells indicate that the prodrug is effectively taken up by target inflammatory cells, where it can then engage with its intracellular targets. The precise intracellular localization following uptake has not been definitively characterized, but it is presumed to be distributed within the cytoplasm where the necessary metabolic enzymes are located.

Table 1: Potential Cellular Transport Mechanisms for this compound

| Transport Mechanism | Description | Relevance to this compound |

| Passive Diffusion | Movement of a substance across a cell membrane down its concentration gradient without the use of energy. Favored by lipophilicity. | Highly likely for the lipophilic prodrug, this compound, facilitating its entry into various cell types. |

| Facilitated Diffusion | Movement of a substance across a cell membrane down its concentration gradient with the help of a carrier protein. Does not require energy. | Possible, but not specifically documented for this compound. |

| Active Transport | Movement of a substance against its concentration gradient, requiring energy (ATP) and a carrier protein. | Unlikely to be the primary mechanism for the prodrug itself, though transporters may be involved in the disposition of its metabolites. |

Determination of Key Biochemical Intermediates and Metabolites

The biotransformation of this compound is a key aspect of its mechanism, beginning with its conversion from an inactive prodrug to a pharmacologically active compound.

The primary and most crucial metabolic step is the rapid hydrolysis of this compound (also known as Y-23023) in the body. This reaction is catalyzed by esterase enzymes present in plasma and various tissues, which cleave the arbamel (N,N-Dimethylcarbamoylmethyl) ester group. This process yields the principal active metabolite, α,2-dimethyl-5H- Current time information in New York, NY, US.benzopyrano[2,3-b]pyridine-7-acetic acid, also referred to as Tilnoprofenic acid or M1. researchgate.net This conversion is essential, as Tilnoprofenic acid is the molecule responsible for the inhibition of the cyclooxygenase (COX) enzymes, thereby producing the desired anti-inflammatory and analgesic effects.

Following the initial hydrolysis, the active Tilnoprofenic acid is expected to undergo further metabolic transformations, typical for NSAIDs containing a carboxylic acid moiety. While specific in vitro metabolism studies on Tilnoprofenic acid are limited, research on structurally related benzopyran compounds provides insight into potential subsequent pathways. These generally fall under Phase I and Phase II metabolism.

Phase I metabolism of compounds with a benzopyran core can involve oxidation reactions mediated by the cytochrome P450 (CYP) enzyme system. This can lead to the formation of hydroxylated metabolites, quinones, and catechols. nih.gov

Phase II metabolism would likely involve the conjugation of the carboxylic acid group of Tilnoprofenic acid with glucuronic acid, a common detoxification pathway for NSAIDs that increases their water solubility and facilitates their excretion from the body. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

Table 2: Known and Potential Metabolites of this compound in Preclinical In Vitro Systems

| Compound | Structure/Class | Metabolic Step | Function/Significance |

| This compound | Prodrug (ester) | Parent Compound | Inactive form, designed for enhanced absorption. |

| Tilnoprofenic acid (M1) | Active Metabolite (carboxylic acid) | Phase I (Hydrolysis) | The primary active form; inhibits COX enzymes. |

| Hydroxylated Metabolites | Potential Phase I Metabolites | Oxidation (CYP450-mediated) | Potential inactivation and detoxification products. |

| Tilnoprofenic acid glucuronide | Potential Phase II Metabolite | Conjugation (UGT-mediated) | Water-soluble conjugate for excretion. |

Advanced Formulation Science and Drug Delivery Technologies for Tilnoprofen Arbamel

Development of Multi-Functional Ionic Liquid Compositions for Tilnoprofen Arbamel

Ionic liquids (ILs), which are salts that are liquid at or near room temperature, have emerged as versatile tools in pharmaceutical sciences. mdpi.com Their unique properties, such as negligible vapor pressure, high thermal stability, and the ability to be tailored for specific applications, make them attractive for developing novel drug formulations. mdpi.comauctoresonline.org

Design and Synthesis of Ionic Liquids Incorporating this compound or its Counterions

The synthesis of ionic liquids for drug delivery often involves a two-step process: the formation of a desired cation, followed by an anion exchange. auctoresonline.org In the context of this compound, this could involve designing an ionic liquid where the drug itself or its counterion is an integral part of the IL structure. This approach can lead to the formation of Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs), where the entire salt is the active compound. ipp.pt

The design process for these ILs focuses on selecting appropriate cations and anions to optimize the physicochemical properties of the resulting formulation. nih.gov For instance, the choice of the cation, often a bulky organic molecule, and the anion can influence properties like solubility, viscosity, and ultimately, the drug release profile. auctoresonline.orgnih.gov Researchers have explored various synthetic pathways, including N-alkylation of different amines to create diverse cationic structures. nih.gov The goal is to create a stable ionic liquid that can effectively solubilize this compound and modulate its release.

Physicochemical Characterization of Ionic Liquid Formulations for Stability and Homogeneity

Once synthesized, the ionic liquid formulations of this compound undergo rigorous physicochemical characterization to ensure their stability and homogeneity. This involves a suite of analytical techniques to understand the material's properties.

Key characterization methods include:

X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the surface of the IL film. mdpi.com

Tensile Analysis: To evaluate the mechanical properties, such as the Young's modulus, which can indicate changes in the material's elasticity upon incorporation of the drug. mdpi.com

Optical Transmittance and Reflectance Measurements: To assess the optical properties of the formulation. mdpi.com

Impedance Spectroscopy (IS): To measure electrical properties like conductivity and the dielectric constant. mdpi.com

Thermal Analysis (e.g., Differential Scanning Calorimetry - DSC): To determine thermal stability and phase transition temperatures. ipp.pt

Viscosity Measurements: As viscosity is a critical property of ionic liquids that can affect drug diffusion and release. auctoresonline.org

These characterization studies are crucial for establishing the long-term stability and ensuring a uniform distribution of this compound within the ionic liquid matrix, which are prerequisites for predictable drug delivery.

In Vitro Release Kinetics from Ionic Liquid Systems

The evaluation of in vitro release kinetics is a fundamental step in assessing the performance of a drug delivery system. For this compound formulated in an ionic liquid, this involves studying the rate and mechanism of drug release in a simulated biological fluid. nih.gov

A common method for this is to use a dissolution apparatus, sometimes modified with a membrane to control the release environment. nih.gov The release of the active components, in this case, this compound and its potential counterion, is monitored over time using techniques like High-Performance Liquid Chromatography (HPLC). nih.gov

The data from these studies are often fitted to various kinetic models to understand the release mechanism, which can be diffusion-controlled, erosion-based, or a combination of both. nih.gov For example, a study on an API-IL released from a biopolymer matrix showed a progressive release, with the release mechanism being primarily diffusion-based. nih.gov Understanding these kinetics is essential for predicting the in vivo performance of the this compound ionic liquid formulation.

Table 1: Illustrative In Vitro Release Profile of an API-IL

| Time (hours) | Percentage of Cation Released | Percentage of Anion Released |

| 2 | 35% | Varies based on solubility |

| 4 | 60% | Varies based on solubility |

This table is a hypothetical representation based on findings for other API-ILs, illustrating a progressive release profile. The release of the anion can be influenced by its solubility in the release medium. nih.gov

Research on Nanochannel-Based Drug Delivery Systems for Controlled Release of this compound

Nanochannel delivery devices represent another cutting-edge approach for achieving controlled and sustained drug release. nasa.govnasa.gov These systems utilize nanofluidic membranes with precisely engineered nanochannels to regulate the transport of therapeutic agents like this compound. nasa.govnih.gov

Engineering of Nanofluidic Membranes for Sustained Compound Release

The fabrication of nanofluidic membranes for drug delivery is a sophisticated process often derived from the semiconductor industry. nih.gov These membranes are typically created from materials like silicon, which can be engineered to have high mechanical strength and controlled flow rates. nasa.govnasa.gov

The process can involve:

Substrate Preparation: Starting with a substrate such as a silicon-on-insulator (SOI) wafer. nih.gov

Patterning: Using techniques like photolithography to define the nanochannel structures. nih.gov

Coating: Applying biocompatible and inert coatings, such as silicon carbide (SiC), to insulate electrodes and ensure compatibility with biological systems. nih.gov

The design of these membranes can be highly versatile. For instance, two-sided asymmetric nanofluidic membranes have been developed to enhance ion transport. rsc.org By creating membranes with specific surface charges and photothermal properties, it's possible to intelligently control the movement of ions and molecules through the nanochannels. rsc.orgrsc.org This level of control is crucial for achieving a continuous and zero-order release profile, where the drug is released at a constant rate over an extended period. epo.org

Evaluation of Device Performance in Simulated Biological Environments

To assess the viability of nanochannel-based systems for delivering this compound, their performance must be evaluated in environments that mimic physiological conditions. This involves in vitro studies using simulated biological fluids at body temperature (e.g., 37°C). nih.gov

During these evaluations, key performance metrics include:

Release Rate and Profile: Measuring the amount of drug released over time to confirm that it meets the desired sustained-release profile.

Membrane Stability and Inertness: Assessing the chemical and physical stability of the membrane material in the simulated environment to ensure it does not degrade or react with the biological medium. nih.gov

Functionality of Control Mechanisms: For advanced systems, this includes testing the responsiveness of the membrane to external stimuli, such as electrostatic gating, to modulate drug release. nih.gov

Proof-of-concept experiments with other compounds have demonstrated successful in vivo implantation and release, highlighting the clinical potential of this technology. nih.gov Such evaluations are critical for validating the performance and safety of a nanochannel device for the controlled delivery of this compound.

Investigation of Transdermal Delivery Strategies for this compound

The development of a transdermal delivery system for any drug, including this compound, necessitates a thorough investigation of strategies to overcome the barrier properties of the skin, primarily the stratum corneum. This involves the rational design of formulations containing permeation enhancers and the subsequent evaluation of their efficacy using in vitro models.

Design of Permeation Enhancement Formulations and Devices

The design of a transdermal formulation for this compound would focus on the selection of appropriate chemical penetration enhancers (CPEs) and a suitable vehicle to create a stable and effective delivery system. justia.com CPEs are crucial for reversibly disrupting the highly ordered structure of the stratum corneum, thereby facilitating the passage of the drug molecule. xenometrix.ch

Common classes of CPEs that could be investigated for this compound include:

Solvents: Compounds like dimethyl sulfoxide (B87167) (DMSO), ethanol, and propylene (B89431) glycol can enhance drug solubility and alter the skin's barrier function. google.com

Fatty Acids and Esters: Oleic acid, lauric acid, isopropyl myristate, and glyceryl oleate (B1233923) are known to fluidize the lipid bilayers of the stratum corneum. justia.comtjpr.org

Surfactants: Both anionic and non-ionic surfactants can disrupt the stratum corneum, though their potential for skin irritation must be carefully considered. justia.com

Azone and Derivatives: These compounds are known for their ability to enhance the permeation of both lipophilic and hydrophilic drugs. justia.com

The formulation would likely be incorporated into a transdermal patch. The two main types of patch designs are:

Reservoir-type: The drug is contained in a liquid or gel reservoir, separated from the skin by a rate-controlling membrane and an adhesive layer. googleapis.com

Matrix-type (Drug-in-Adhesive): The drug is dispersed or dissolved directly within the skin-contacting adhesive matrix. googleapis.com

The selection of the patch type and its components, such as the backing membrane, adhesive, and release liner, would be critical to ensure stability, appropriate drug release, and good adhesion to the skin. raytor.com

Table 1: Potential Components for a this compound Transdermal Formulation

| Component Class | Example Compounds | Potential Function in Formulation |

| Active Pharmaceutical Ingredient | This compound | Therapeutic agent |

| Chemical Penetration Enhancers | Dimethyl sulfoxide (DMSO), Oleic Acid, Isopropyl Myristate, Laurocapram | Disrupt stratum corneum, increase drug permeability justia.comgoogle.comjustia.comtjpr.org |

| Solvents/Vehicles | Propylene Glycol, Ethanol, Water | Dissolve drug and enhancers, hydrate (B1144303) the skin google.com |

| Adhesives | Acrylics, Polyisobutylene (PIB), Silicones | Adhere the patch to the skin, may contain the drug (matrix type) raytor.com |

| Backing Membrane | Polyethylene, Polyurethane | Protects the patch from the environment, occlusive googleapis.com |

| Release Liner | Fluoropolymer-coated Polyester | Protects the adhesive before application, removed by the user googleapis.com |

In Vitro Skin Permeation Studies Utilizing Advanced Diffusion Cells

To evaluate the effectiveness of different this compound formulations, in vitro skin permeation studies are essential. These studies are typically conducted using Franz diffusion cells. xenometrix.chmedkoo.com This apparatus consists of a donor chamber, where the transdermal formulation is applied, and a receptor chamber, containing a fluid that mimics physiological conditions. xenometrix.ch The two chambers are separated by a membrane, which can be excised human or animal skin (e.g., porcine skin, which is structurally similar to human skin). xenometrix.chresearchgate.net

The experimental setup would involve:

Mounting a section of skin on the Franz diffusion cell with the stratum corneum facing the donor compartment. medkoo.com

Applying the this compound formulation to the skin surface in the donor chamber. medkoo.com

Maintaining the temperature of the receptor fluid at approximately 32°C to simulate skin surface temperature. googleapis.com

Periodically withdrawing samples from the receptor fluid over a set period (e.g., 24-48 hours) to determine the concentration of this compound that has permeated the skin. csic.es

Analyzing the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). xenometrix.ch

The data obtained from these studies would be used to calculate key permeation parameters, such as the steady-state flux (Jss) and the permeability coefficient (Kp). These parameters allow for the comparison of different formulations and the selection of the most promising candidates for further development.

Table 2: Hypothetical Data from an In Vitro Permeation Study of this compound Formulations

| Formulation ID | Enhancer(s) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Lag Time (h) |

| TA-F1 | Control (no enhancer) | 0.5 | 0.1 | 4.2 |

| TA-F2 | 5% Oleic Acid | 2.8 | 0.56 | 3.5 |

| TA-F3 | 10% Propylene Glycol | 1.9 | 0.38 | 3.8 |

| TA-F4 | 5% Oleic Acid + 10% Propylene Glycol | 4.5 | 0.9 | 2.9 |

| TA-F5 | 2% Laurocapram | 5.1 | 1.02 | 2.5 |

Note: The data in this table is purely hypothetical and for illustrative purposes only. Actual experimental results would be required to determine the true permeation parameters for this compound.

Computational and in Silico Studies of Tilnoprofen Arbamel

Molecular Docking and Dynamics Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of tilnoprofen arbamel, docking studies would primarily focus on its active metabolite, tilnoprofenic acid, and its interaction with the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are the primary targets for most NSAIDs. ncats.io

A typical molecular docking study would involve:

Preparation of the Ligand and Receptor: The 3D structure of tilnoprofenic acid would be generated and optimized. The crystal structures of human COX-1 and COX-2 enzymes would be obtained from a protein database.

Docking Simulation: A docking algorithm would be used to place the ligand into the active site of the enzyme, exploring various possible binding poses.

Scoring and Analysis: The resulting poses would be ranked based on a scoring function that estimates the binding affinity. The best-scoring poses would then be analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the enzyme's active site residues.

While specific docking studies for this compound are not extensively published, the general principles of NSAID-COX interaction are well-established. For instance, a Chinese patent mentions molecular docking in the context of developing new anti-inflammatory agents, listing this compound among a vast number of compounds. google.com

Molecular dynamics (MD) simulations could further refine the findings from docking studies. MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic view of the binding stability and conformational changes that might occur.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting this compound Analogue Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable in drug discovery for predicting the activity of new, unsynthesized analogues.

For this compound, a QSAR study would involve the following steps:

Data Set Collection: A series of tilnoprofen analogues with known anti-inflammatory or COX-inhibitory activities would be compiled.

Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each analogue. One available computed descriptor for this compound is its octanol/water partition coefficient (logP), which is 3.39. terrabase-inc.com

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested.

A patent for transdermal delivery systems mentions QSAR as a computational approach to predict skin irritation, listing this compound in a large group of therapeutic agents. justia.comgoogleapis.com Another patent on phosphodiesterase IV inhibitors also refers to 3D-QSAR studies. google.com These examples highlight the applicability of QSAR in assessing various biological properties of drug candidates and their derivatives.

Cheminformatics Approaches for Virtual Screening and Identification of Novel this compound Scaffolds

Cheminformatics involves the use of computational methods to analyze large chemical datasets. Virtual screening is a key cheminformatics technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target.

In the case of this compound, cheminformatics could be used to:

Identify Novel Scaffolds: By analyzing the structure of tilnoprofenic acid and its known interactions with the COX enzymes, virtual screening could identify new and structurally diverse compounds that might also act as COX inhibitors.

Library Design: Cheminformatics tools can be used to design focused libraries of compounds based on the tilnoprofen scaffold for further synthesis and testing.

Several patents related to the discovery of new therapeutic agents, such as NLRP3 inflammasome inhibitors and spiropiperidinyl derivatives, list this compound among thousands of other compounds, indicating its inclusion in large chemical libraries used in drug discovery and cheminformatics efforts. google.comgoogle.comgoogle.com

Pharmacophore Modeling and Ligand-Based Drug Design for this compound Derivatives

Pharmacophore modeling is a powerful technique in ligand-based drug design. nih.gov A pharmacophore represents the essential 3D arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.

A pharmacophore model for COX inhibitors could be developed based on the structure of tilnoprofenic acid and other known active molecules. This model would typically include features such as:

Hydrogen bond donors and acceptors

Hydrophobic regions

Aromatic rings

This pharmacophore model could then be used as a 3D query to screen large compound databases to find new molecules that match the pharmacophore and are therefore likely to be active. Recent studies have demonstrated the utility of pharmacophore modeling in identifying novel inhibitors for various targets, including Akt2 and mutant ESR2. medsci.orgnih.gov Though not specifically applied to this compound in the available literature, this methodology is highly relevant for designing new derivatives.

Network Pharmacology and Systems Biology Approaches for Predicting this compound's Biological Impact

Network pharmacology and systems biology offer a holistic view of a drug's effect on the body. Instead of focusing on a single target, these approaches consider the complex network of interactions between a drug, its targets, and other cellular components.

For this compound, a network pharmacology study could:

Predict Off-Target Effects: By analyzing the interaction of tilnoprofenic acid with a wide range of proteins, it might be possible to predict potential side effects or uncover new therapeutic indications.

Elucidate Mechanism of Action: These approaches can help to understand the broader biological pathways that are modulated by the drug, beyond just COX inhibition. For example, the inhibition of COX enzymes affects the production of prostaglandins, which are involved in inflammation, pain, and fever. patsnap.com

Patents for methods of treating metabolic disorders list this compound in a large group of anti-inflammatory agents, suggesting its potential relevance in broader biological networks beyond its primary anti-inflammatory use. google.com

Future Research Directions and Emerging Methodologies for Tilnoprofen Arbamel

Integration of Artificial Intelligence and Machine Learning in Tilnoprofen Arbamel Research and Development

Table 1: Hypothetical Application of AI/ML in this compound Analogue Prioritization

| This compound Analogue | Predicted COX-2 Inhibition (IC50, nM) | Predicted GI Toxicity Score (1-10) | Predicted Cardiovascular Risk Score (1-10) | Overall Priority Score |

|---|---|---|---|---|

| TA-001 | 15.2 | 2.5 | 3.1 | 9.2 |

| TA-002 | 22.8 | 1.8 | 2.5 | 8.5 |

| TA-003 | 12.5 | 4.1 | 4.5 | 7.9 |

| TA-004 | 35.1 | 2.2 | 2.9 | 8.8 |

Development of Predictive Preclinical Models for Translational Research

A significant challenge in drug development is the translation of preclinical findings to clinical outcomes. frontiersin.org The development of more predictive preclinical models is therefore a critical area of future research for this compound. Traditional animal models of inflammation, while valuable, may not fully recapitulate the complexity of human inflammatory diseases. nih.govnih.gov

Future research should focus on the development and validation of sophisticated in vitro and in vivo models that more accurately mimic human physiology and disease states. This could include the use of three-dimensional (3D) organoid cultures and microphysiological systems (organ-on-a-chip) that incorporate human cells to study the effects of this compound in a more physiologically relevant context. These models can provide valuable insights into the drug's mechanism of action, efficacy, and potential toxicity in specific human tissues.

Moreover, the use of genetically engineered animal models that express human-specific targets or disease-related mutations could enhance the predictive power of in vivo studies. For instance, rodent models with "humanized" cyclooxygenase enzymes could offer a more accurate assessment of this compound's COX-1/COX-2 selectivity profile in a human context.

Exploration of Novel Bioanalytical Techniques for this compound and its Metabolites

A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to its successful development. The exploration of novel bioanalytical techniques will be crucial for the comprehensive characterization of this compound and its metabolites. longdom.orgfrontiersin.org

Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer unparalleled sensitivity and specificity for the quantification of drugs and their metabolites in complex biological matrices. longdom.org These techniques can be employed to identify and quantify even low-level metabolites of this compound, providing a more complete picture of its metabolic fate. frontiersin.org

Furthermore, the application of innovative in-vivo sampling techniques, such as microdialysis, could allow for the continuous monitoring of this compound concentrations in specific tissues or compartments, offering real-time pharmacokinetic data. longdom.org The development and validation of these advanced bioanalytical methods will be essential for refining our understanding of this compound's pharmacokinetic and pharmacodynamic properties. nih.gov

Advancements in Microfluidic Technologies for High-Throughput Screening of this compound Analogues

The discovery of novel drug candidates often involves the screening of large libraries of chemical compounds. pharmtech.com Microfluidic technologies, also known as lab-on-a-chip, offer a powerful platform for the high-throughput screening (HTS) of this compound analogues in a miniaturized and automated fashion. aip.orgnih.gov

Droplet-based microfluidics, for example, allows for the encapsulation of individual cells or biochemical reactions in picoliter- to nanoliter-sized droplets. nih.gov This technology can be used to screen thousands or even millions of this compound analogues for their ability to inhibit cyclooxygenase enzymes or other relevant biological targets at an unprecedented speed and with minimal reagent consumption. mdpi.com

The integration of microfluidics with other analytical techniques, such as fluorescence-activated cell sorting (FACS), can further enhance the capabilities of HTS platforms. mdpi.com This would enable the rapid identification and isolation of promising this compound analogues with desired biological activities, significantly accelerating the lead optimization process. researchgate.net

Table 2: Hypothetical Comparison of Screening Methods for this compound Analogues

| Parameter | Conventional HTS | Microfluidic HTS |

|---|---|---|

| Throughput (compounds/day) | 10,000 - 100,000 | > 1,000,000 |

| Reagent Volume per Assay | Microliters | Nanoliters to Picoliters |

| Cost per Compound Screened | High | Low |

| Potential for Miniaturization | Limited | High |

Interdisciplinary Collaborative Frameworks for Expediting this compound Academic Discoveries

The complexity of modern drug discovery necessitates a collaborative approach that brings together expertise from diverse scientific disciplines. parabolicdrugs.combusinesschemistry.org Future academic discoveries related to this compound will be significantly expedited through the establishment of interdisciplinary collaborative frameworks. azolifesciences.com

These collaborations should involve researchers from fields such as medicinal chemistry, pharmacology, molecular biology, computational science, and clinical medicine. parabolicdrugs.comnih.gov By fostering an environment of open communication and data sharing, these teams can tackle complex research questions from multiple perspectives, leading to more innovative and impactful findings. parabolicdrugs.com

Partnerships between academic institutions and pharmaceutical companies can also play a crucial role in bridging the gap between basic research and clinical development. azolifesciences.com Such collaborations can provide academic researchers with access to industry resources and expertise, while offering pharmaceutical companies early access to promising new drug candidates and technologies. The creation of these synergistic relationships will be vital for accelerating the translation of academic discoveries into tangible therapeutic benefits for patients. labdesignnews.com

Q & A

Basic Research Question: What are the established mechanisms of action for Tilnoprofen Arbamel in preclinical models, and how do these inform experimental design?

Methodological Answer:

this compound, a nonsteroidal anti-inflammatory drug (NSAID), primarily inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. Preclinical studies should prioritize in vitro assays (e.g., COX-1/COX-2 inhibition kinetics) followed by in vivo inflammation models (e.g., carrageenan-induced paw edema). Use dose-response curves to establish efficacy thresholds and control for species-specific metabolic differences . For reproducibility, align protocols with guidelines from systematic reviews on NSAID mechanisms .

Advanced Research Question: How can researchers resolve contradictions in pharmacokinetic data for this compound across heterogeneous study populations?

Methodological Answer:

Contradictions often arise from variability in metabolic enzymes (e.g., CYP450 isoforms) or comorbidities. Apply meta-analytic frameworks to harmonize

- Stratify studies by population demographics (age, renal/hepatic function).

- Use pharmacokinetic modeling (e.g., nonlinear mixed-effects models) to quantify covariate effects.

- Validate findings via in silico simulations (e.g., GastroPlus®) to predict inter-individual variability .

Basic Research Question: What validated assays are recommended for quantifying this compound in biological matrices?

Methodological Answer:

High-performance liquid chromatography (HPLC) with UV detection remains the gold standard for plasma/serum quantification. Key parameters:

- Column: C18 reverse-phase (5 µm particle size).

- Mobile phase: Acetonitrile:phosphate buffer (60:40, pH 3.0).

- Validation: Follow FDA bioanalytical guidelines (precision ≤15%, accuracy 85–115%) .

For tissue samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) improves sensitivity .

Advanced Research Question: How can researchers optimize experimental designs to assess long-term safety profiles of this compound in chronic inflammatory models?

Methodological Answer:

- Study Design: Use randomized, blinded longitudinal studies with staggered dosing cohorts.

- Endpoints: Include histopathological analysis (e.g., renal tubular necrosis, gastrointestinal ulceration) and biomarker panels (creatinine, ALT/AST).

- Statistical Power: Conduct a priori sample size calculations (G*Power 3.1) to detect ≥20% effect sizes with α=0.05 and β=0.2 .

- Ethics: Adhere to ARRIVE 2.0 guidelines for animal reporting .

Basic Research Question: What literature databases are most comprehensive for identifying peer-reviewed studies on this compound?

Methodological Answer:

Prioritize databases with robust biomedical indexing:

- PubMed/MEDLINE: Use MeSH terms "this compound/therapeutic use" + "Anti-Inflammatory Agents, Non-Steroidal/pharmacology."

- Embase: Leverage EMTREE ontology for drug interaction studies.

Advanced Research Question: How should researchers address gaps in understanding the metabolite profile of this compound?

Methodological Answer:

- Metabolite Identification: Use high-resolution MS (HRMS) with fragmentation patterns (MS/MS) and compare to synthetic standards.

- Pathway Analysis: Apply computational tools (e.g., MetaboAnalyst 5.0) to map hepatic Phase I/II metabolism.

- Functional Studies: Knockout models (e.g., CYP2C9-null mice) to isolate metabolic pathways .

Basic Research Question: What are the critical parameters for ensuring stability of this compound in formulation studies?

Methodological Answer:

- Storage Conditions: Assess degradation kinetics under accelerated stability testing (40°C/75% RH for 6 months).

- Excipient Compatibility: Screen with differential scanning calorimetry (DSC) to detect interactions.

- Analytical Method: Stability-indicating HPLC methods with forced degradation (acid/base, oxidative stress) .

Advanced Research Question: What strategies mitigate bias in retrospective analyses of this compound’s efficacy across heterogeneous datasets?

Methodological Answer:

- Bias Adjustment: Apply propensity score matching or inverse probability weighting.

- Sensitivity Analysis: Test robustness via E-value calculations to quantify unmeasured confounding.

- Transparency: Pre-register analysis plans on Open Science Framework (OSF) .

Basic Research Question: How do researchers differentiate COX-2 selectivity of this compound from other NSAIDs in vitro?

Methodological Answer:

- Enzyme Assays: Recombinant COX-1/COX-2 inhibition assays (IC50 ratios).

- Cell-Based Models: Human whole blood assays to measure thromboxane B2 (COX-1) and prostaglandin E2 (COX-2).

- Statistical Comparison: Use ANOVA with post-hoc Tukey tests for cross-NSAID comparisons .

Advanced Research Question: What integrative models bridge preclinical and clinical data for this compound’s dose translation?

Methodological Answer:

- Allometric Scaling: Apply the Rule of Exponents with species-specific clearance data.

- Physiologically Based Pharmacokinetic (PBPK) Modeling: Simulate human exposure using GastroPlus® or Simcyp®.

- Clinical Validation: Phase I microdosing trials with accelerator MS for trace quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.